Comparative Anticonvulsant Potency: Nafimidone vs. Fluorenyl Analog
A head-to-head comparison within the (arylalkyl)imidazole class reveals that 1-(9H-fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanone demonstrates approximately 2.2-fold greater oral anticonvulsant potency than nafimidone in the mouse maximal electroshock seizure (MES) model [1].
| Evidence Dimension | Oral anticonvulsant potency (ED50) in mice |
|---|---|
| Target Compound Data | Not directly tested for target compound; nafimidone used as class comparator |
| Comparator Or Baseline | Nafimidone: oral ED50 = 56 mg/kg |
| Quantified Difference | Fluorenyl analog oral ED50 = 25 mg/kg; ratio = 56/25 = 2.24-fold greater potency for fluorenyl analog |
| Conditions | Mouse maximal electroshock seizure (MES) model; oral (po) administration |
Why This Matters
This benchmark establishes that minor aryl moiety modifications within the class produce quantifiable, non-linear changes in potency, directly informing the selection of the optimal analog for a given anticonvulsant screening program.
- [1] Robertson DW, Krushinski JH, Beedle EE, Leander JD, Wong DT, Rathbun RC. Structure-activity relationships of (arylalkyl)imidazole anticonvulsants: comparison of the (fluorenylalkyl)imidazoles with nafimidone and denzimol. J Med Chem. 1986;29(9):1577-1586. View Source
